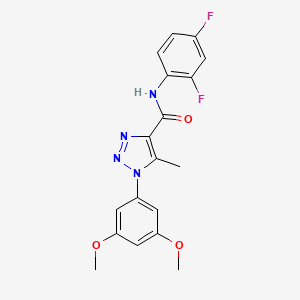

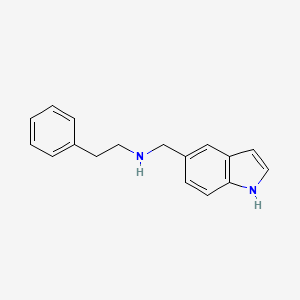

N-(1H-indol-5-ylmethyl)-2-phenylethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indole derivatives are bioactive aromatic compounds that have found applications in various fields. They are present in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives . They are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Structure Analysis

Indole, also known as benzopyrrole, contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . The specific molecular structure of “N-(1H-indol-5-ylmethyl)-2-phenylethanamine” is not available in the sources I found.

Chemical Reactions Analysis

The chemical reactions involving indole derivatives can vary widely depending on the specific derivative and the conditions. Some indole derivatives have been reported as antiviral agents .

Physical And Chemical Properties Analysis

Indole derivatives are typically crystalline and colorless in nature with specific odors . The specific physical and chemical properties of “this compound” are not available in the sources I found.

Aplicaciones Científicas De Investigación

Anti-Inflammatory and Antioxidant Applications

- Research on N-Palmitoyl-ethanolamine (PEA) derivatives, including compounds with structural similarities to N-(1H-indol-5-ylmethyl)-2-phenylethanamine, has demonstrated significant anti-inflammatory and antioxidant properties. These findings suggest potential applications in treating inflammatory diseases and conditions associated with oxidative stress (Saturnino et al., 2017).

Corrosion Inhibition

- Amino acid compounds, specifically indole derivatives, have been studied for their efficiency as corrosion inhibitors for steel in acidic environments. Such applications indicate the potential of this compound in materials science, particularly in protecting metals against corrosion (Yadav, Sarkar, & Purkait, 2015).

Pharmaceutical Development

- The development and characterization of compounds related to this compound, such as those involving indole nuclei, have shown promise in medicinal chemistry. These compounds exhibit a range of bioactivities, including antioxidant, anti-HIV, and anti-cancer activities, suggesting potential applications in drug development and therapeutic interventions (Al-Ostoot et al., 2019).

Molecular Docking and Design

- Indole acetamide derivatives have been synthesized and subjected to molecular docking studies targeting specific proteins like cyclooxygenase (COX-1 and 2). These studies provide a foundation for designing new anti-inflammatory drugs, indicating that this compound could play a role in drug design and discovery processes (Al-Ostoot et al., 2020).

Antimicrobial Activity

- The synthesis of indole-chalcone hybrid compounds has demonstrated significant antimicrobial activity against both bacteria and fungi. This highlights the potential of structurally related compounds, like this compound, in the development of new antimicrobial agents (Chauhan et al., 2011).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-(1H-indol-5-ylmethyl)-2-phenylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-2-4-14(5-3-1)8-10-18-13-15-6-7-17-16(12-15)9-11-19-17/h1-7,9,11-12,18-19H,8,10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMQDKKONVTKQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC2=CC3=C(C=C2)NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2896491.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-butoxybenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2896494.png)

![1-[4-(Methylamino)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2896496.png)

![N1-(3,4-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2896503.png)

![Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2896511.png)

![6-Cyclopropyl-2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2896513.png)